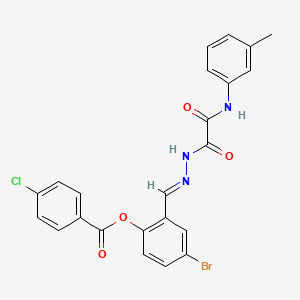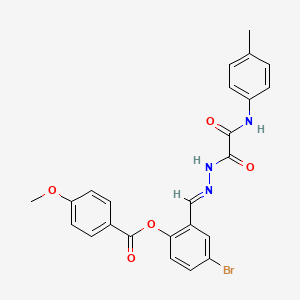
2-(2-(4-Bromobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-Bromobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: is a chemical compound with the following properties:
Linear Formula: CHBrClNO
CAS Number: 769146-86-3
Molecular Weight: 457.714 g/mol
This compound belongs to a class of organic molecules known for their diverse applications in research and industry. Its unique structure makes it intriguing for further investigation.
Preparation Methods
Industrial Production: Industrial-scale production methods for this compound are not widely documented. its rarity suggests limited commercial production.
Chemical Reactions Analysis
Reactivity:
Oxidation: Undergoes oxidation reactions.
Reduction: Can be reduced under appropriate conditions.
Substitution: Exhibits substitution reactions.
- Bromine (Br2) : Used for bromination reactions.
- Hydrazine (N2H4) : Involved in hydrazinolysis.
- Chlorine (Cl2) : Used for chlorination reactions.
Major Products: The major products formed during reactions with this compound depend on specific reaction conditions. Further research is needed to explore these products comprehensively.
Scientific Research Applications
Chemistry:
- Building Block : Researchers use it as a building block for more complex molecules.
- Ligand Design : Its unique structure may contribute to ligand design for coordination chemistry.
- Biological Studies : Investigating its interactions with biological targets.
- Drug Development : Potential applications in drug discovery.
- Materials Science : May find applications in materials synthesis.
- Catalysis : Could serve as a catalyst or precursor.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets and pathways, influencing biological processes.
Comparison with Similar Compounds
While detailed comparisons are scarce, this compound’s unique combination of bromine, chlorine, and carbohydrazonoyl groups sets it apart. Similar compounds include:
Properties
CAS No. |
769146-86-3 |
|---|---|
Molecular Formula |
C21H14BrClN2O3 |
Molecular Weight |
457.7 g/mol |
IUPAC Name |
[2-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C21H14BrClN2O3/c22-17-9-5-14(6-10-17)20(26)25-24-13-16-3-1-2-4-19(16)28-21(27)15-7-11-18(23)12-8-15/h1-13H,(H,25,26)/b24-13+ |
InChI Key |
BZLFYIYYSZBTQG-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br)OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)Br)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12017385.png)

![N-(2-Ethoxyphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]propanamide](/img/structure/B12017400.png)

![2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B12017416.png)

![4-{[({5-[(1-Naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzamide](/img/structure/B12017427.png)
![Benzyl 7-methyl-2-(4-(methylthio)benzylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12017428.png)
![4-[4-(allyloxy)benzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12017440.png)
![5-(4-fluorophenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12017451.png)
![2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B12017453.png)
![2-((2-(3,4-Dimethoxyphenyl)-2-oxoethyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12017456.png)
